4BP-TQS 4BP-TQS Allosteric agonist at α7 nAChR. Binds at a separate site and exhibits more efficacious receptor agonism compared to acetylcholine, displays 8-fold lower EC50 value and 45-fold larger maximal response.
Brand Name: Vulcanchem
CAS No.: 360791-49-7
VCID: VC0004845
InChI: InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)
SMILES: C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Molecular Formula: C18H17BrN2O2S
Molecular Weight: 405.3 g/mol

4BP-TQS

CAS No.: 360791-49-7

Inhibitors

VCID: VC0004845

Molecular Formula: C18H17BrN2O2S

Molecular Weight: 405.3 g/mol

4BP-TQS - 360791-49-7

CAS No. 360791-49-7
Product Name 4BP-TQS
Molecular Formula C18H17BrN2O2S
Molecular Weight 405.3 g/mol
IUPAC Name 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Standard InChI InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)
Standard InChIKey YNCXHXYZTLIZTO-UHFFFAOYSA-N
SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Canonical SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Description Allosteric agonist at α7 nAChR. Binds at a separate site and exhibits more efficacious receptor agonism compared to acetylcholine, displays 8-fold lower EC50 value and 45-fold larger maximal response.
Synonyms 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinoline-8-sulfonamide
4BP-TQS
GAT107
PubChem Compound 2857838
Last Modified Nov 11 2021
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